molecular formula C6H7F3O2 B15205433 (1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol

(1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol

Cat. No.: B15205433
M. Wt: 168.11 g/mol
InChI Key: GJYILYRGBXOGBO-SNAWJCMRSA-N
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Description

(1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol is a synthetic organic compound characterized by the presence of a trifluoroethanol group and a dihydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol typically involves the reaction of dihydrofuran with trifluoroethanol under specific conditions. The reaction may require a catalyst and controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different alcohols or hydrocarbons.

    Substitution: The trifluoroethanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a carboxylic acid, while reduction could yield a simpler alcohol.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or antiviral activities.

Industry

Industrially, this compound might be used in the production of specialty chemicals, polymers, or as a solvent in specific applications.

Mechanism of Action

The mechanism by which (1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol exerts its effects would depend on its interactions with molecular targets. These could include enzymes, receptors, or other proteins. The trifluoroethanol group may play a role in stabilizing certain molecular conformations or enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Trifluoroethanol: A simpler compound with similar fluorinated alcohol functionality.

    Dihydrofuran: Shares the furan ring structure but lacks the trifluoroethanol group.

Uniqueness

(1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol is unique due to the combination of the dihydrofuran ring and the trifluoroethanol group, which imparts distinct chemical and physical properties not found in simpler analogs.

Properties

Molecular Formula

C6H7F3O2

Molecular Weight

168.11 g/mol

IUPAC Name

(1E)-2,2,2-trifluoro-1-(oxolan-2-ylidene)ethanol

InChI

InChI=1S/C6H7F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h10H,1-3H2/b5-4+

InChI Key

GJYILYRGBXOGBO-SNAWJCMRSA-N

Isomeric SMILES

C1C/C(=C(/C(F)(F)F)\O)/OC1

Canonical SMILES

C1CC(=C(C(F)(F)F)O)OC1

Origin of Product

United States

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